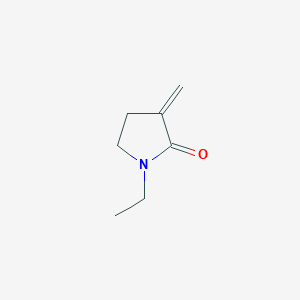
1-Ethyl-3-methylidenepyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-ethyl-3-methylene- is a heterocyclic organic compound with the molecular formula C7H11NO It is a derivative of pyrrolidinone, featuring an ethyl group and a methylene group attached to the nitrogen and carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-ethyl-3-methylene- can be achieved through several methodsThe reaction typically requires heating and may involve catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 1-ethyl-3-methylene- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-ethyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methylene group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-ethyl-3-methylene- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound finds applications in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-ethyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of an ethyl group.
N-Methyl-2-pyrrolidone: Another related compound with a methyl group, known for its use in industrial applications and as a solvent in chemical reactions.
Uniqueness
2-Pyrrolidinone, 1-ethyl-3-methylene- is unique due to the presence of both an ethyl and a methylene group, which confer distinct chemical and biological properties. This structural variation allows for different reactivity and interaction with biological targets compared to its methyl-substituted counterparts.
Propriétés
Numéro CAS |
183443-58-5 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-ethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3 |
Clé InChI |
VZPULCFQAMRUMH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C)C1=O |
SMILES canonique |
CCN1CCC(=C)C1=O |
Synonymes |
2-Pyrrolidinone,1-ethyl-3-methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















